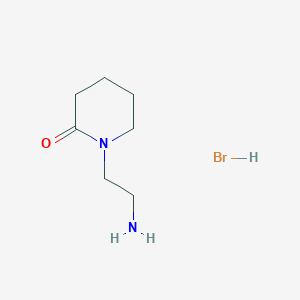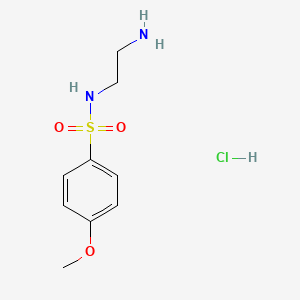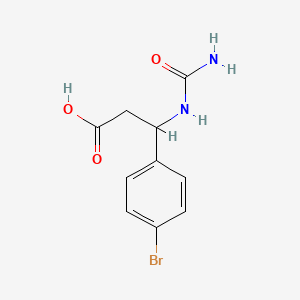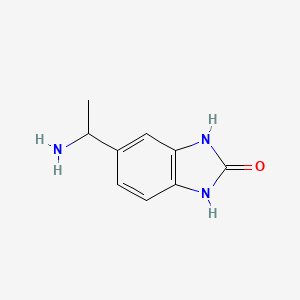
1-(2-Amino-ethyl)-piperidin-2-one hydrobromide
Overview
Description
1-(2-Amino-ethyl)-piperidin-2-one hydrobromide is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable substance in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide can be synthesized through several synthetic routes. One common method involves the reaction of piperidine-2-one with 2-bromoethylamine under specific reaction conditions, such as elevated temperatures and the presence of a suitable catalyst. The reaction typically proceeds via nucleophilic substitution, resulting in the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions carried out in reactors designed to handle high temperatures and pressures. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to verify the compound's identity and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide undergoes various types of chemical reactions, including oxidation, reduction, substitution, and addition reactions. These reactions are influenced by the compound's functional groups and the reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides and amines.
Addition: Addition reactions may involve the use of electrophiles and nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further modified for specific applications.
Scientific Research Applications
1-(2-Amino-ethyl)-piperidin-2-one hydrobromide is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and other bioactive compounds. Its applications in medicinal chemistry include the development of new drugs targeting various diseases. In biological research, the compound is used to study enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism by which 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide exerts its effects involves interactions with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and the molecular pathways involved.
Comparison with Similar Compounds
1-(2-Amino-ethyl)-piperidin-2-one hydrobromide is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Piperidine-2-one
2-Aminoethylpiperidine
1-(2-Aminoethyl)imidazolidin-2-one
These compounds share structural similarities but differ in their functional groups and reactivity, making this compound distinct in its applications and properties.
Properties
IUPAC Name |
1-(2-aminoethyl)piperidin-2-one;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.BrH/c8-4-6-9-5-2-1-3-7(9)10;/h1-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHFJXWJOGRVRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CCN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185303-09-6 | |
| Record name | 2-Piperidinone, 1-(2-aminoethyl)-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185303-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B1520994.png)
![2-{[(5-Bromo-2-fluorophenyl)methyl]amino}ethan-1-ol](/img/structure/B1520995.png)








amine](/img/structure/B1521011.png)
![2-[(3-bromophenyl)amino]-N-(2-methylpropyl)propanamide](/img/structure/B1521012.png)

![4-[(2,2,2-Trifluoroethyl)sulfamoyl]benzene-1-sulfonyl chloride](/img/structure/B1521017.png)
